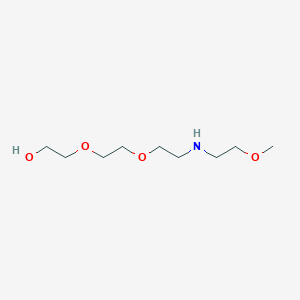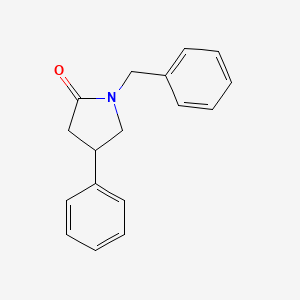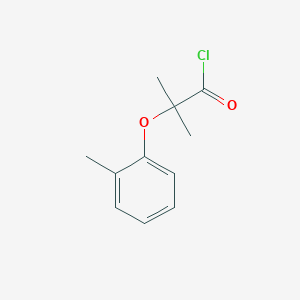
2,8,11-Trioxa-5-azatridecan-13-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,8,11-Trioxa-5-azatridecan-13-ol” is a chemical compound with the molecular formula C9H21NO4 . It has a molecular weight of 207.27 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H21NO4/c1-10-2-4-12-6-8-14-9-7-13-5-3-11/h10-11H,2-9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It should be stored in a dark place, sealed, and kept dry at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Research
A study by Dircio et al. (2012) focused on the synthesis and characterization of novel polythiophenes containing azobenzene units and oligo(ethylene glycol) spacers, including 2,8,11-Trioxa-5-azatridecan-13-ol. These polymers demonstrated varied molecular weights and thermal stability, with applications in optical and electronic devices due to their unique absorption properties.
Nuclear Magnetic Resonance Spectroscopy in Sterol Analysis
The use of nuclear magnetic resonance (NMR) spectroscopy in the analysis of unsaturated C27 sterols was explored by Wilson et al. (1996). This study provides a comprehensive assignment of 1H and 13C NMR signals for various sterols, contributing to the understanding of sterol structure and function in biological systems.
Glycine Antagonists in Neuropharmacology
Brehm et al. (1986) investigated the synthesis and biological effects of bicyclic 5-isoxazolol zwitterions, structurally related to glycine antagonists. These compounds, including derivatives of this compound, were tested for their interaction with glycine and GABA receptors, contributing to neuropharmacological research (Brehm et al., 1986).
Development of Organic Light-Emitting Diodes (OLEDs)
Research by Hudson and Wang (2009) highlights the application of donor-acceptor triarylboranes, incorporating elements like this compound, in the development of materials for OLEDs. These compounds exhibit high luminescence and efficiency, paving the way for advanced display technologies.
Fluorescent Chemosensors for Metal Ions
Aragon et al. (2007) developed new ligands based on 1,4,10-trioxa-7,13-diazacyclopentadecane, related to this compound, for the detection of heavy metal ions. These compounds have potential applications in environmental monitoring and chemical sensing (Aragon et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Propiedades
IUPAC Name |
2-[2-[2-(2-methoxyethylamino)ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c1-12-5-2-10-3-6-13-8-9-14-7-4-11/h10-11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMOQRJLQDMJTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)
![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)
![N-[4-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378886.png)

![2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide](/img/structure/B2378889.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2378897.png)




![2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole](/img/structure/B2378904.png)
